5-Chloro-6-methoxypyrimidin-4-amine
Description
The Pyrimidine (B1678525) Nucleus as a Fundamental Heterocyclic Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. ignited.inwjahr.com This fundamental scaffold is a key component of nucleic acids (cytosine, thymine, and uracil), the building blocks of DNA and RNA, making it central to life processes. ignited.ingsconlinepress.com The inherent biological importance of the pyrimidine nucleus has driven extensive research into its derivatives, which exhibit a vast range of pharmacological activities. ignited.innih.gov The versatility of the pyrimidine skeleton allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the synthesis of diverse compounds with tailored properties. mdpi.com
The significance of pyrimidines extends beyond their biological roles. They are integral to the development of a multitude of therapeutic agents, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. wjahr.commdpi.comtandfonline.com The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl ring, further enhances its utility in drug design. tandfonline.com
Research Context of 5-Chloro-6-methoxypyrimidin-4-amine within Substituted Pyrimidine Chemistry
Within the broad field of substituted pyrimidine chemistry, this compound emerges as a compound of interest due to its specific pattern of substitution. The presence of a chloro, methoxy (B1213986), and amino group on the pyrimidine ring provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of more complex heterocyclic systems. smolecule.com
The unique arrangement of these functional groups influences the electronic properties and reactivity of the pyrimidine core, making it a subject of study for developing novel synthetic methodologies. Research in this area often focuses on leveraging the distinct functionalities to achieve regioselective reactions and construct libraries of compounds for biological screening. The compound's utility is noted in its application as a building block for creating more complex heterocyclic compounds for various research studies. smolecule.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in chemical synthesis. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.57 g/mol |
| CAS Number | 1696280-39-3 |
| SMILES | COC1=NC=NC(=C1Cl)N |
| InChI | InChI=1S/C5H6ClN3O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3,(H2,7,8,9) |
| InChIKey | HUCCLULXRQPXGS-UHFFFAOYSA-N |
Table 1: Key Chemical Identifiers and Properties of this compound.
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key area of investigation. One common approach involves starting with a di-substituted pyrimidine and introducing the functional groups in a stepwise manner. For instance, a related compound, 4-chloro-6-methoxypyrimidin-2-amine, is synthesized from 2-amino-4,6-dichloropyrimidine (B145751) by reacting it with sodium methoxide (B1231860). smolecule.com Similar nucleophilic substitution strategies are likely employed for the synthesis of the title compound.
The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functionalities. The amino group can be acylated, alkylated, or used in coupling reactions. The methoxy group can also be a site for chemical modification, although it is generally less reactive than the chloro and amino groups.
Spectroscopic Data
For 4-chloro-6-methoxypyrimidin-2-amine (CAS 5734-64-5), the following spectroscopic data has been reported:
¹H NMR and ¹³C NMR: These spectra would reveal the chemical shifts and coupling constants of the protons and carbons in the molecule, confirming the arrangement of the substituents on the pyrimidine ring. nih.gov
Mass Spectrometry (GC-MS): This technique would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns that can help elucidate the structure. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H, C-O, C-Cl, and aromatic C-N bonds present in the molecule. nih.gov
Predicted collision cross-section values for this compound have been calculated, which can aid in its identification in mass spectrometry-based studies. uni.lu
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While the crystal structure of this compound itself has not been reported, analysis of related compounds provides a basis for understanding its potential solid-state conformation.
For example, the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine reveals an essentially planar molecule. researchgate.net In the crystal lattice, molecules are linked by N—H⋯N hydrogen bonds to form inversion dimers. These dimers are further connected through N—H⋯O hydrogen bonds, creating an undulating sheet structure. researchgate.net A similar planarity and hydrogen bonding network could be anticipated for this compound, influencing its physical properties such as melting point and solubility.
Applications in Chemical Research
The primary application of this compound is as an intermediate in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of:
Pharmaceutical Compounds: Pyrimidine derivatives are known to possess a wide spectrum of biological activities. The unique substitution pattern of this compound makes it a candidate for the synthesis of novel compounds with potential therapeutic applications. smolecule.com
Agrochemicals: Substituted pyrimidines are also utilized in the development of herbicides and pesticides. smolecule.com
Complex Heterocyclic Systems: The reactivity of this compound makes it a useful starting material for constructing more elaborate heterocyclic scaffolds for various research purposes. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methoxypyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCCLULXRQPXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696280-39-3 | |
| Record name | 5-chloro-6-methoxypyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Chloro 6 Methoxypyrimidin 4 Amine
Strategic Approaches to Halogenated and Alkoxy-Substituted Pyrimidines
The synthesis of halogenated and alkoxy-substituted pyrimidines is a cornerstone of heterocyclic chemistry, with broad applications in medicinal and agricultural science. smolecule.com These compounds serve as versatile building blocks for the creation of more complex molecules.
Regioselective Halogenation and Alkoxylation Techniques for Pyrimidine (B1678525) Rings
Achieving regioselectivity in the halogenation and alkoxylation of pyrimidine rings is crucial for the synthesis of specific isomers. The substitution pattern of the pyrimidine ring heavily influences the reaction conditions required. For instance, 2- or 4-chloropyrimidines can be converted to their corresponding methoxy (B1213986) derivatives by warming in sodium methoxide (B1231860)/methanol. thieme-connect.de In contrast, the alkoxylation of a 5-chloro-6-hydroxypyrimidine derivative requires more forcing conditions, such as refluxing with ethanolic sodium ethoxide for an extended period. thieme-connect.de
Di- and trichloropyrimidines can exhibit remarkable selectivity in their reactions with alkoxides. thieme-connect.de For example, 4,6-dichloropyrimidine (B16783) can be selectively converted to 4-chloro-6-methoxypyrimidine (B185298) with one equivalent of methoxide, or to 4,6-dimethoxypyrimidine (B185312) with an excess of the reagent. thieme-connect.de Similarly, 2,4-dichloropyrimidine (B19661) can yield 4-chloro-2-methoxypyrimidine (B1581192) or 2,4-dimethoxypyrimidine (B108405) depending on the stoichiometry of the alkoxide used. thieme-connect.de
Recent advancements have focused on developing milder and more environmentally friendly halogenation methods. One such approach utilizes a hypervalent iodine(III) reagent in combination with potassium halide salts in water at room temperature for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov This method offers high yields and avoids the use of harsh reagents. rsc.orgnih.gov
| Reagent/Condition | Position of Halogenation/Alkoxylation | Reference |
| Sodium Methoxide/Methanol | 2- or 4-position (from chloro) | thieme-connect.de |
| Ethanolic Sodium Ethoxide (reflux) | 5-position (from chloro on hydroxy-pyrimidine) | thieme-connect.de |
| Hypervalent Iodine(III)/KX (in water) | C3-position (on pyrazolo[1,5-a]pyrimidines) | rsc.orgnih.gov |
Amidation and Amination Reactions in Pyrimidine Synthesis
Amidation and amination are fundamental reactions for introducing nitrogen-containing functional groups into pyrimidine rings. A variety of methods have been developed to achieve this transformation.
Copper-catalyzed amination has been shown to be a highly chemoselective method for producing monoaminated pyrimidines from precursors containing different halogen atoms. organic-chemistry.org Additionally, a metal-free approach for the direct C-H amination of pyrimidines has been developed using amidines and cinnamaldehydes in the presence of a base and oxygen as a green oxidant. rhhz.net
Pathways for the Preparation of 5-Chloro-6-methoxypyrimidin-4-amine
The synthesis of the target compound, this compound, can be achieved through several strategic pathways, often starting from readily available pyrimidine precursors.
Nucleophilic Substitution Strategies from Precursors (e.g., 2,4,6-trichloropyrimidine (B138864) derivatives)
A common and effective strategy for synthesizing substituted pyrimidines involves the sequential nucleophilic substitution of halogen atoms on a polyhalogenated pyrimidine core, such as 2,4,6-trichloropyrimidine. The different reactivity of the chlorine atoms at the 2-, 4-, and 6-positions allows for controlled, stepwise substitution.
One reported synthesis of this compound starts from 2-amino-4,6-dichloropyrimidine (B145751). In this process, one of the chlorine atoms, typically at the C6 position, is selectively replaced by a methoxy group through reaction with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). smolecule.com This reaction is typically carried out at elevated temperatures (80–120°C) and can yield the desired product in 70–85% purity after crystallization. smolecule.com The challenge in this approach lies in controlling regioselectivity and minimizing side reactions. smolecule.com
Condensation and Cyclization Reactions Utilizing Relevant Starting Materials
Condensation and cyclization reactions represent a fundamental approach to constructing the pyrimidine ring from acyclic precursors. The Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com
Multi-component reactions (MCRs) have gained prominence for the efficient and atom-economical synthesis of pyrimidines. acs.org A one-pot, three-component reaction involving 2-aminopyridines, aldehydes, and ketones/aldehydes under acid catalysis provides rapid access to highly substituted pyrido[1,2-a]pyrimidines. acs.org Another example is an oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org
| Reaction Type | Starting Materials | Product Type | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Substituted Pyrimidines | mdpi.com |
| Three-Component Reaction | 2-Aminopyridines, Aldehydes, Ketones/Aldehydes | Pyrido[1,2-a]pyrimidines | acs.org |
| Oxidative [3+2+1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Substituted Pyrimidines | organic-chemistry.org |
Modern Synthetic Advancements in Pyrimidine Annulations
Modern synthetic chemistry continues to evolve, offering novel and more efficient methods for the construction of the pyrimidine nucleus. These advancements often focus on catalysis and the development of cascade reactions.
Copper-catalyzed [3+3] annulation of amidines with saturated ketones represents a novel approach for pyrimidine synthesis. figshare.com This method proceeds via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, involving the direct β-C(sp3)–H functionalization of the saturated ketone. figshare.com
Iridium-catalyzed multicomponent synthesis offers another sophisticated route. This method allows for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
The Robinson annulation, a classic ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. youtube.com While traditionally used for forming six-membered carbon rings, its principles can be adapted for the synthesis of heterocyclic systems. youtube.com
Multicomponent Reactions (MCRs) for Pyrimidine Framework Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. rsc.org These reactions are particularly valuable for creating libraries of structurally diverse compounds for biological screening. google.com The synthesis of the pyrimidine core through MCRs is well-established, with the Biginelli reaction being a classic example, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. researchgate.net
While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs are widely applied to produce highly substituted aminopyrimidines. For example, a three-component reaction of aldehydes, malononitrile, and amidines is a common route to 4-amino-5-cyanopyrimidines. google.comuni.lu These reactions can be carried out in water, which acts as a green solvent, and can be promoted by simple catalysts or even proceed under catalyst-free conditions. google.comuni.lu
A plausible MCR approach to a precursor of the target molecule could involve the condensation of a β-keto ester, an activated nitrile, and an amidine derivative, followed by subsequent chlorination and methoxylation steps. The versatility of MCRs allows for the introduction of various substituents, and with careful selection of starting materials, could be adapted to build the desired 5-chloro-6-methoxy substituted pyrimidine framework.
Catalysis in Pyrimidine Synthesis (e.g., Metal-Catalyzed, Organocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of pyrimidine derivatives.
Metal-Catalyzed Synthesis: Transition metal catalysts are instrumental in a variety of transformations leading to pyrimidines. For instance, nickel(II) pincer-type complexes have been shown to be effective for the synthesis of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives from alcohols, malononitrile, and guanidine (B92328) or benzamidine. nih.gov This process operates through an acceptorless dehydrogenative annulation, producing water and hydrogen as the only byproducts. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for introducing substituents onto the pyrimidine ring. A recent study demonstrated the use of a palladium catalyst (Pd(PPh₃)₄) for the coupling of a chloropyrimidine derivative with a boronic acid to introduce an aryl group. researchgate.net This methodology could be adapted for the introduction of the methoxy group in this compound synthesis by using methoxyphenylboronic acid. smolecule.com
The following table summarizes some examples of metal-catalyzed pyrimidine synthesis:
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| Ni(II)-NNS pincer complexes | Alcohols, malononitrile, guanidine/benzamidine | 4-aminopyrimidine-5-carbonitriles | up to 95 | nih.gov |
| Pd(PPh₃)₄ | 5-chloro-6-iodopyrimidin-4-amine, methoxyphenylboronic acid | This compound | 89 | smolecule.com |
| Copper(I) iodide | Aryl halides, terminal alkynes, amidines | Substituted pyrimidines | - |
Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in green chemistry. In the context of pyrimidine synthesis, organocatalysts can promote key bond-forming steps. For example, the regioselective amination of 2,4-dichloropyrimidines has been achieved using organocatalysts, which can be crucial for the synthesis of precursors to the target molecule. mdpi.com
Sustainable and Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. smolecule.com The synthesis of pyrimidines is no exception, with significant efforts directed towards developing more environmentally benign methodologies.
Solvent-Free and Alternative Reaction Media for Pyrimidine Preparation
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to higher efficiency, easier work-up, and a significant reduction in waste. sciencescholar.us The synthesis of pyrimidine derivatives has been successfully achieved under solvent-free conditions. For example, the multicomponent synthesis of aminopyrido[2,3-d]pyrimidines has been reported with good yields by simply heating the reactants together. researchgate.net Another approach involves the use of water as a reaction medium, which is a non-toxic, inexpensive, and environmentally benign solvent. uni.lu The synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines has been demonstrated in water at room temperature. uni.lu
The following table provides examples of solvent-free and water-based pyrimidine syntheses:
| Reaction Type | Conditions | Product Type | Yield (%) | Reference |
| Multicomponent Reaction | Solvent-free, 100 °C | 4-substituted aminopyrido[2,3-d]pyrimidines | 61-85 | researchgate.net |
| Multicomponent Reaction | Water, room temperature | 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines | Moderate to excellent | uni.lu |
| Trimerization of nitriles | Solvent-free, potassium tert-butoxide | 4-aminopyrimidines | High | sciencescholar.usd-nb.info |
Microwave-Assisted and Ultrasonic-Assisted Synthetic Protocols
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. sciencescholar.usgoogle.com This technique allows for rapid and uniform heating of the reaction mixture. smolecule.com The synthesis of various pyrimidine derivatives, including 4-aminopyrimidines, has been successfully carried out using microwave assistance. sciencescholar.usd-nb.infogoogle.com For instance, the trimerization of aliphatic nitriles to form 4-aminopyrimidines can be performed under solvent-free conditions using a focused microwave reactor. sciencescholar.usd-nb.info In another example, fused 4-amino pyrimidine derivatives were synthesized by accelerating a one-pot multicomponent reaction with microwave irradiation. d-nb.info
Ultrasonic-Assisted Synthesis: Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields. researchgate.netnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions. researchgate.net Ultrasound has been successfully applied to the synthesis of various pyrimidine and fused pyrimidine systems, often leading to shorter reaction times and higher yields compared to conventional methods. researchgate.netnih.gov For example, the synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives was significantly accelerated by ultrasound irradiation. researchgate.net
Mechanochemical Approaches for Enhanced Efficiency
Mechanochemistry, which involves inducing chemical reactions by mechanical force, such as grinding or milling, is a rapidly growing area of green chemistry. google.com These reactions are often performed in the absence of a solvent, thus reducing waste and simplifying purification. The synthesis of pyrimidine derivatives through mechanochemical methods has been reported. For instance, a magnesium-mediated Minisci C-H alkylation of pyrimidines with alkyl halides has been achieved through ball-milling, offering a novel method to synthesize 4-alkylpyrimidines under mild, solvent-free conditions. This approach highlights the potential of mechanochemistry to drive reactions that might be difficult to achieve through traditional solution-phase chemistry.
Reactivity and Functionalization of 5 Chloro 6 Methoxypyrimidin 4 Amine
Electrophilic Substitution and Functionalization of the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring makes it highly resistant to classical electrophilic aromatic substitution (EAS). The ring nitrogens strongly deactivate the carbon atoms towards attack by electrophiles.
The only unsubstituted carbon on the 5-Chloro-6-methoxypyrimidin-4-amine ring is at the C-2 position. Direct electrophilic attack at this site is not feasible. However, this position can be functionalized using modern synthetic techniques, most notably through directed ortho-lithiation (DoM). semanticscholar.org
In this strategy, a strong, sterically hindered lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to deprotonate the C-2 position. nih.govclockss.org The reaction is directed by coordination of the lithium base to one or both of the ring nitrogens. The resulting C-2 lithio-pyrimidine species is a powerful nucleophile that can react with a wide range of electrophiles to install new substituents. While specific studies on this compound are not documented, the lithiation of analogous 2,4-dimethoxypyrimidine (B108405) at C-5 demonstrates the principle's effectiveness on the pyrimidine core. clockss.org This methodology provides a key pathway for elaborating the pyrimidine scaffold at otherwise unreactive positions.
General Scheme for Directed Lithiation at C-2
This approach allows for the introduction of alkyl, aryl, silyl, and various carbonyl groups at the C-2 position. semanticscholar.orgresearchgate.net
The substituents and the heterocyclic core of this compound can undergo various oxidative and reductive transformations.
Oxidative Transformations: The 5-aminopyrimidine (B1217817) moiety is known to be susceptible to oxidation. Studies on related 5-aminopyrimidine derivatives have shown that they can be oxidized by dimethyl sulfoxide (B87167) (DMSO), a common solvent in biological screening, leading to the formation of colored impurities and condensation products. nih.gov This highlights a potential instability of the compound under certain conditions.
Furthermore, the pyrimidine ring itself can be oxidized at a nitrogen atom to form an N-oxide. The regioselectivity of this reaction is directed by the electronic properties of the substituents. Strong electron-donating groups direct oxidation to the para nitrogen atom. cdnsciencepub.com In this compound, both the C-4 amino group and the C-6 methoxy (B1213986) group would direct oxidation to the N-1 position, making it the highly probable site of N-oxidation when treated with peroxyacids like m-chloroperbenzoic acid (mCPBA). cdnsciencepub.com
Reductive Transformations: A common and synthetically useful reductive transformation is the hydrodehalogenation of the chloro-substituent. The C-5 chloro group can be selectively removed and replaced with a hydrogen atom using catalytic hydrogenation. oregonstate.eduthieme-connect.de This reaction is typically carried out with hydrogen gas and a palladium-on-carbon catalyst (Pd/C) in the presence of a base (like NaHCO₃ or MgO) to neutralize the HCl formed. oregonstate.eduthieme-connect.de Other reducing agents, such as zinc dust in alkaline conditions, have also been employed for this purpose. jst.go.jp This reaction provides a route to the corresponding 6-methoxypyrimidin-4-amine.
The table below summarizes common conditions for the reductive dehalogenation of chloropyrimidines.
| Reagent/Catalyst | Hydrogen Source | Base | Solvent | Reference |
| Pd/C (5-10%) | H₂ (gas, 1 atm) | NaHCO₃ or MgO | Ethanol (B145695), Methanol | oregonstate.eduthieme-connect.de |
| Zn powder | H₂O | NaOH | Aqueous solution | jst.go.jp |
| Pd(OH)₂/C | H₂ (gas) | CaCO₃ | Ethanol | oregonstate.edu |
Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition-metal catalysis, particularly with palladium and copper, has become an indispensable method for the functionalization of halopyrimidines. These reactions offer mild and efficient pathways to introduce a wide variety of substituents onto the pyrimidine core, enabling the construction of extensive chemical libraries for applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. The chloro substituent on the this compound serves as a reactive handle for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used to form biaryl structures. While direct examples on this compound are not extensively documented in readily available literature, studies on closely related analogues demonstrate the feasibility and utility of this reaction. For instance, the Suzuki-Miyaura coupling of 6-chloro-N-aryl-pyrimidin-4-amines with arylboronic acids has been successfully employed. nih.gov Similarly, research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine shows its effective use as a precursor in Suzuki reactions to generate new pyrimidine derivatives. biomedpharmajournal.orgresearchgate.netresearchgate.net
A notable study reported the Suzuki-Miyaura coupling between a related compound, 5-chloro-6-iodopyrimidin-4-amine, and methoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst, which achieved a high yield of 89% under mild conditions. smolecule.com This highlights the reactivity of the halogenated position and the efficiency of palladium catalysis in functionalizing such pyrimidine systems. The general conditions for these reactions typically involve a palladium catalyst, a base, and a suitable solvent. arkat-usa.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. This reaction has been applied to halopyrimidines to synthesize more complex fused heterocyclic systems. For example, the Heck reaction of 4-chloro-5-iodopyrimidine (B1631505) with ethyl acrylate (B77674), followed by cyclization, has been used to produce pyrido[2,3-d]pyrimidinones. clockss.org This type of sequential reaction demonstrates a powerful strategy for building molecular complexity from simple pyrimidine precursors.
Sonogashira Coupling: The Sonogashira coupling reaction is a robust method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.orggold-chemistry.org The reaction can often be performed at room temperature. libretexts.orggold-chemistry.org While specific applications to this compound are not prevalent, the reaction is widely used for other halopyrimidines and related heterocycles. clockss.org The introduction of an alkyne moiety opens up numerous possibilities for further derivatization, including cyclization reactions to form novel fused ring systems.
| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Chloro-6-iodopyrimidin-4-amine | Methoxyphenylboronic acid | Pd(PPh₃)₄ | Biaryl pyrimidine | smolecule.com |
| Suzuki-Miyaura | 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Arylboronic acids | Pd(OAc)₄, PPh₃, Na₂CO₃ | Aryl-substituted pyrimidine | biomedpharmajournal.org |
| Heck Reaction | 4-Chloro-5-iodopyrimidine | Ethyl acrylate | Pd(OAc)₂ | Pyrimidine-acrylate adduct (for cyclization) | clockss.org |
| Sonogashira | 5-Iodo-pyrimidinone | Phenylacetylene | Pd catalyst, CuI | Alkynyl-pyrimidinone (for cyclization) | clockss.org |
Copper-catalyzed reactions offer a complementary approach to palladium for the functionalization of halopyrimidines. Copper(I) iodide is a classic co-catalyst in the Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate. organic-chemistry.orglibretexts.org
Beyond its role as a co-catalyst, copper can directly catalyze C-C and C-N bond formation. A significant example is the copper(I) iodide-catalyzed reaction of 4-(alkylamino)-5-iodo-6-methoxypyrimidines with propanedinitrile. clockss.org This reaction proceeds in the presence of potassium carbonate and leads to the formation of a pyrrolo[2,3-d]pyrimidine scaffold, demonstrating a powerful method for constructing fused heterocyclic systems from simple pyrimidine precursors. clockss.org Additionally, copper(II) acetate (B1210297) has been used to catalyze the directed C-H chlorination at the C5 position of methoxy-substituted pyrimidines, showcasing its utility in regioselective halogenation. smolecule.com
Derivatization Strategies for Structural Diversification
The functionalized pyrimidines obtained from cross-coupling reactions are valuable intermediates for further structural diversification. Cycloaddition reactions and skeletal rearrangements are key strategies for transforming the pyrimidine core into more complex, often polycyclic, structures.
The strategic placement of functional groups on the pyrimidine ring can facilitate intramolecular or intermolecular cycloaddition reactions, leading to the formation of fused heterocyclic systems. For example, enamines derived from 5-methoxypyrimidin-4-amine (B1298883) can undergo thermal cyclization to afford pyrimido[1,6-a]pyrimidine derivatives. nih.gov
Another powerful strategy involves a tandem reaction sequence where a cross-coupling reaction is followed by an in-situ cyclization. The aforementioned copper-catalyzed reaction of an iodopyrimidine with propanedinitrile to form a pyrrolo[2,3-d]pyrimidine is an excellent example of this approach. clockss.org Similarly, the product of a Heck reaction between a halopyrimidine and an acrylate can be cyclized to form a pyrido[2,3-d]pyrimidinone. clockss.org Furthermore, [4+2] cycloaddition reactions involving pyrimidine derivatives like uracils have been used to construct pyrimido[4,5-d]pyrimidine (B13093195) systems. rsc.org These methods provide efficient access to a variety of fused pyrimidine scaffolds, which are of significant interest in medicinal chemistry.
Under certain conditions, the pyrimidine ring itself can undergo rearrangement to form other heterocyclic structures. A classic example is the transformation of pyrimidines into pyridines. wur.nl These reactions often require harsh conditions, such as the use of potassium amide in liquid ammonia, or activation of the pyrimidine ring by N-alkylation to form a pyrimidinium salt. wur.nl
For 4-chloropyrimidine (B154816) derivatives, treatment with potassium amide can lead to an initial nucleophilic attack at the C6 position. This is followed by a ring-opening of the C(5)-C(6) bond to form an open-chain intermediate, which can then recyclize into a different heterocyclic system, such as an s-triazine. wur.nl While these transformations are less common than substitution or cross-coupling reactions, they represent a fascinating area of pyrimidine chemistry that allows for profound skeletal diversification.
Spectroscopic Characterization and Computational Insights
Advanced Spectroscopic Analyses for Structural and Electronic Elucidation
A variety of spectroscopic techniques are employed to probe the intricate details of the compound's molecular framework and electron distribution.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of 5-Chloro-6-methoxypyrimidin-4-amine. The FT-IR and FT-Raman spectra of the related compound, 2-amino-4-chloro-6-methylpyrimidine, have been recorded and interpreted in terms of fundamental modes, combinations, and overtone bands. chemsrc.comebi.ac.uk For primary amines, rocking vibrations typically appear in the 1170–1060 cm⁻¹ region, while N-H wagging is observed between 500–850 cm⁻¹. researchgate.net In a similar pyrimidine (B1678525) derivative, the NH₂ rocking vibration, mixed with ring stretching, was assigned at 1079 cm⁻¹ in the FT-Raman spectrum. researchgate.net The FT-IR and FT-Raman spectra for a related compound were recorded in the 4000–400 cm⁻¹ and 4000–50 cm⁻¹ regions, respectively. researchgate.net
Table 1: Key Vibrational Frequencies for Related Pyrimidine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretching | ~3300 |
| C-H Stretching (aromatic) | 3092 |
| C-H in-plane bending | 1300-1000 |
| NH₂ Rocking | 1170-1060 |
| C-H out-of-plane bending | 950-600 |
| N-H Wagging | 850-500 |
| C-Cl Stretching | ~550 |
Note: Data is based on studies of similar pyrimidine compounds and provides an expected range for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and studying the conformational aspects of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. For a related compound, 2-amino-4-chloro-6-methoxypyrimidine (B129847), ¹H and ¹³C NMR spectra have been recorded. nih.gov In another study involving pyrimidine derivatives, ¹H and ¹³C NMR were used to characterize the structures of newly synthesized compounds. researchgate.net For instance, in one derivative, the methoxy (B1213986) group protons appeared as a singlet at δ = 3.90 ppm, and the N,N-dimethylamino protons resonated at δ = 3.20 ppm. biomedpharmajournal.org The carbon of the methoxy group was observed at δ = 52.8 ppm, while the N,N-dimethylamino carbons were seen at δ = 36.3 ppm. biomedpharmajournal.org The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Pyrimidine Derivative
| Nucleus | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-5 | 6.62 |
| C₄-OMe | 3.90 | |
| NMe₂ | 3.20 | |
| ¹³C | C-4 | 170.5 |
| C-6 | 162.7 | |
| C-2 | 161.7 | |
| C-5 | 91.4 | |
| OMe | 52.8 | |
| NMe₂ | 36.3 |
Note: Data from a study on a related N,N-dimethylpyrimidin-amine derivative and serves as a reference. biomedpharmajournal.org
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the molecule, providing insights into its conjugation system. The UV absorption spectrum of 2-amino-4-chloro-6-methoxypyrimidine, dissolved in ethanol (B145695) and water, was recorded in the 200–400 nm range. researchgate.net The electronic structure and the assignments of the absorption bands were carried out based on the UV spectrum and theoretical calculations. researchgate.net Studies on similar pyrimidine derivatives have also employed UV-Vis spectroscopy to understand their electronic properties. chemsrc.comebi.ac.uksmolecule.com
Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) is often used to confirm the molecular ions of intermediates in synthetic pathways. The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum, which aids in structure elucidation. For the related compound, 2-amino-4-chloro-6-methoxypyrimidine, the top peak in the GC-MS analysis was observed at an m/z of 159. nih.gov Predicted collision cross-section values for various adducts of this compound have been calculated, with the [M+H]⁺ adduct having a predicted m/z of 160.02722. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 160.02722 | 127.8 |
| [M+Na]⁺ | 182.00916 | 138.6 |
| [M-H]⁻ | 158.01266 | 128.8 |
| [M+NH₄]⁺ | 177.05376 | 146.8 |
| [M+K]⁺ | 197.98310 | 135.6 |
Data sourced from PubChemLite. uni.lu
Quantum Chemical Computations for Predicting Molecular Behavior
Theoretical calculations, particularly those based on quantum mechanics, provide a powerful means to predict and understand the molecular behavior of this compound at an atomic level.
Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry and calculating the electronic structure of molecules. sigmaaldrich.cn By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately predict molecular properties. researchgate.net Such calculations have been performed for the related compound 2-amino-4-chloro-6-methoxypyrimidine to study its optimized molecular structure, atomic charges, vibrational frequencies, and ultraviolet spectral interpretation. researchgate.net DFT calculations can also be used to determine frontier molecular orbitals (HOMO/LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, dispersion-corrected DFT can be used to calculate interaction energies for hydrogen bonds.
Theoretical Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis, MS)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental data and understanding the molecule's electronic structure. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to predict the vibrational frequencies of the molecule. By using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), the vibrational modes corresponding to specific functional groups can be assigned. researchgate.netsemanticscholar.org For this compound, key predicted vibrations would include N-H stretching from the amine group, C-Cl stretching, C-O stretching of the methoxy group, and various C-N and C=C stretching modes within the pyrimidine ring. These calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netresearchgate.net These calculations provide insights into the chemical environment of each nucleus. For this compound, theoretical predictions would help assign the proton signals for the amine and methoxy groups, as well as the single proton on the pyrimidine ring. Similarly, ¹³C NMR predictions would distinguish the different carbon atoms in the ring and the methoxy group. researchgate.net Comparing these theoretical shifts with experimental data helps confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the compound. tandfonline.commaterialsciencejournal.org This method calculates the energies of electronic transitions, typically the n→π* and π→π* transitions, which are responsible for UV-Vis absorption. semanticscholar.org The calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths. For this compound, these calculations would reveal how the electronic structure is influenced by the combination of the electron-donating amino and methoxy groups and the electron-withdrawing chloro group on the pyrimidine ring. researchgate.net
Mass Spectrometry (MS): While MS is an experimental technique, computational tools can predict the mass-to-charge ratios (m/z) for various adducts of the parent molecule. This information is valuable for interpreting high-resolution mass spectra. The predicted collision cross-section (CCS) values also help in identifying the compound in ion mobility-mass spectrometry experiments. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 160.02722 |
| [M+Na]⁺ | 182.00916 |
| [M-H]⁻ | 158.01266 |
| [M+NH₄]⁺ | 177.05376 |
| [M+K]⁺ | 197.98310 |
| [M]⁺ | 159.01939 |
Data sourced from computational predictions. uni.lu
Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbitals (FMO): The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov
For this compound, the distribution of these orbitals would be influenced by the substituents on the pyrimidine ring. The electron-donating amino and methoxy groups are expected to contribute significantly to the HOMO, while the electron-withdrawing chlorine atom and the electronegative nitrogen atoms of the pyrimidine ring would influence the LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic excitation. semanticscholar.org Computational studies on similar pyrimidine derivatives often use DFT calculations to visualize the distribution of HOMO and LUMO and to quantify the energy gap. researchgate.netnih.gov
Table 2: Key Concepts in Frontier Molecular Orbital Analysis
| Concept | Description | Significance for Reactivity |
| HOMO | Highest Occupied Molecular Orbital; region of high electron density from which electrons are most easily donated. | Indicates sites susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; region where electrons are most easily accepted. | Indicates sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower stability. |
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.nettandfonline.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. In an MEP map, regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. tandfonline.comresearchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, indicating these are sites for electrophilic interaction. tandfonline.comresearchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them sites for nucleophilic interaction. tandfonline.com Such analyses are crucial for predicting intermolecular interactions and understanding the molecule's behavior in a biological or chemical system. tandfonline.comdntb.gov.ua
Computational Studies on Reactivity and Mechanistic Pathways
Transition State Characterization and Reaction Pathway Modeling
Computational chemistry enables the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. A key aspect of this is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for calculating reaction barriers and understanding reaction kinetics. oregonstate.edu
For pyrimidine derivatives like this compound, a common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like the chlorine atom). mdpi.com Computational modeling of an SNAr reaction on this compound would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products. semanticscholar.org
Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state.
Frequency Calculation: Confirming the identified structure as a true transition state by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org
Solvent Effects and Catalytic Cycle Investigations
Solvent Effects: The solvent in which a reaction is carried out can significantly influence its rate and outcome. Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is useful for studying how solvent polarity affects the stability of charged or polar species like transition states. semanticscholar.orgtandfonline.com
Studies on similar pyrimidine compounds have shown that solubility and electronic properties are highly dependent on the solvent. researchgate.netresearchgate.net For this compound, TD-DFT calculations incorporating solvent models could predict shifts in its UV-Vis absorption spectrum in different solvents, providing insight into solute-solvent interactions. semanticscholar.orgtandfonline.com Investigating reactions in different computational solvent environments can help explain experimentally observed changes in reaction rates and selectivity. libretexts.org
Catalytic Cycle Investigations: Many important reactions involving pyrimidines, such as Suzuki or Buchwald-Hartwig cross-coupling, are catalyzed by transition metals like palladium. researchgate.net Computational chemistry is an invaluable tool for elucidating the complex mechanisms of these catalytic cycles. By modeling each elementary step—oxidative addition, transmetalation, and reductive elimination—researchers can:
Determine the geometry and electronic structure of all catalytic intermediates and transition states.
Calculate the energy profile of the entire cycle to identify the rate-determining step.
Understand the role of ligands in stabilizing the metal center and facilitating the reaction.
Reaction Dynamics and Kinetic Isotope Effects
Reaction Dynamics: While most computational studies focus on the static potential energy surface, reaction dynamics simulations provide a more complete picture by modeling the actual motion of atoms during a chemical reaction. These simulations can reveal non-statistical behaviors and provide deeper insights into the factors that control reaction outcomes, though they are computationally very intensive.
Kinetic Isotope Effects (KIE): The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the reaction rate of a substance with a lighter isotope to the rate of the same substance with a heavier isotope (e.g., kH/kD). libretexts.orgwikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or steric environment occur at the transition state. epfl.ch
For this compound, KIE studies could be computationally modeled or experimentally measured to probe various reaction mechanisms. For instance, if a reaction involved the abstraction of a proton from the amino group in its rate-determining step, substituting the amine protons with deuterium (B1214612) (ND₂) would be expected to produce a significant primary KIE. nih.gov The absence of a KIE would suggest that C-H or N-H bond cleavage is not the rate-limiting step. nih.gov Computational modeling of the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues allows for the theoretical prediction of KIE values, offering a direct comparison with experimental results to validate a proposed mechanism. libretexts.orgwikipedia.org
Structure Reactivity Relationships and Mechanistic Investigations
Elucidation of Reaction Mechanisms for Transformations of 5-Chloro-6-methoxypyrimidin-4-amine
The transformations of this compound are primarily governed by nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack. researchgate.net
Detailed Mechanistic Studies of Nucleophilic Substitution Patterns
Nucleophilic substitution reactions are fundamental to the functionalization of the pyrimidine core. smolecule.com The chlorine atom at the C5 position of this compound can be displaced by various nucleophiles, including amines and thiols, to form substituted derivatives. smolecule.com These reactions often proceed via an addition-elimination mechanism, where the nucleophile initially adds to the carbon atom bearing the halogen, forming a tetrahedral intermediate (a Meisenheimer-like complex). Subsequently, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. wur.nl
The position of the amino group can influence the substitution pattern, leading to either direct substitution (where the incoming nucleophile replaces the halogen at the same position) or cine-substitution (where the incoming group attaches to a different carbon atom). wur.nl While direct substitution is common, the possibility of cine-substitution highlights the complex reactivity of halogenated pyrimidines.
Influence of Electronic and Steric Effects of Substituents on Reactivity
The electronic and steric properties of the substituents on the pyrimidine ring play a crucial role in determining its reactivity.
Electronic Effects:
The methoxy (B1213986) group at C6 is also an electron-donating group (+R effect), further modulating the electron density of the pyrimidine ring. oregonstate.edu
The chloro group at C5 is an electron-withdrawing group (-I effect), which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by stabilizing the negative charge in the transition state. oregonstate.edu
The interplay of these electronic effects creates a unique reactivity profile for this compound. For instance, the presence of an azo group at position 5 has been shown to facilitate the nucleophilic replacement of a chloro group at position 4 in a related pyrimidine derivative. biomedpharmajournal.org This suggests that strongly electron-withdrawing groups can significantly enhance the rate of nucleophilic substitution.
Steric Effects:
Steric hindrance from bulky substituents can influence the approach of the nucleophile to the reaction center. While the methoxy and amino groups in this compound are not exceptionally large, steric factors can become more significant in derivatives with larger alkyl or aryl groups. vulcanchem.com For example, ortho-substitution in anilines has been shown to decrease the electron-donating properties of the amino group due to steric inhibition of resonance. mdpi.com
A study on related pyrimidine derivatives showed that steric factors can be responsible for decreased activity in some isomers. acs.org
Role of Leaving Group Ability in Pyrimidine Functionalization
The success of nucleophilic substitution reactions on the pyrimidine ring is highly dependent on the ability of the substituent at the target position to act as a good leaving group. Halogens, such as chlorine, are generally good leaving groups, making them ideal for introducing a wide range of functional groups. wur.nl The rate of elimination in the formation of acetylenes from haloalkenes follows the trend I > Br > Cl > F, which provides a general indication of leaving group ability. wur.nl
The modification at the C4 position of pyrimidine nucleosides often involves the introduction of a good leaving group, such as chloro, followed by its replacement with a suitable nucleophile. researchgate.net This highlights the strategic importance of leaving group ability in the synthesis of functionalized pyrimidines.
Mechanistic Probes and Isotopic Labeling Studies
To gain deeper insight into the reaction mechanisms of pyrimidine transformations, researchers employ mechanistic probes and isotopic labeling studies. Isotopic labeling, for instance with 14C or deuterium (B1214612), allows for the tracking of atoms throughout a reaction sequence, providing definitive evidence for proposed pathways. hnxb.org.cnimist.ma
For example, in the study of aminations of halogenopyrimidines, 15N-labeled potassium amide has been used to determine whether the nitrogen atom from the reagent is incorporated into the pyrimidine ring. wur.nl Such studies have been crucial in distinguishing between different mechanistic possibilities, such as direct substitution versus ring transformation pathways. wur.nlwur.nl The use of ³⁶Cl-labeled substrates can also be employed to track the displacement of chlorine atoms.
Theoretical Descriptors and Their Correlation with Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Theoretical descriptors, derived from quantum mechanical calculations, can be correlated with experimental reactivity data.
Density Functional Theory (DFT) is a commonly used method to calculate various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. tandfonline.com These calculated properties can provide insights into the molecule's reactivity. For instance, the Molecular Electrostatic Potential (MEP) map can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. bg.ac.rs By developing QSRR models, it is possible to predict the reactivity of new, unsynthesized compounds.
For pyrimidine derivatives, QSPR (Quantitative Structure-Property Relationship) models have been developed to predict properties like intrinsic solubility. researchgate.net These models often use a variety of molecular descriptors that encode information about the molecule's size, shape, and electronic properties. Similar approaches can be applied to model the reactivity of this compound and its derivatives in various chemical transformations.
Predicting Reaction Outcomes Based on Molecular Descriptors
The prediction of reaction outcomes for a given compound is a cornerstone of modern chemical synthesis and process development. For complex heterocyclic systems such as this compound, computational chemistry provides powerful tools to forecast reactivity, regioselectivity, and reaction rates before a reaction is attempted in the lab. By calculating specific molecular descriptors, it is possible to build quantitative structure-reactivity relationship (QSRR) models that guide synthetic planning. This approach is particularly valuable for nucleophilic aromatic substitution (SNAr) reactions, which are primary transformations for halogenated pyrimidines.
Theoretical Framework for Reactivity Prediction
The reactivity of this compound in SNAr reactions is governed by the electronic properties of the pyrimidine ring, which is influenced by its constituent nitrogen atoms and the attached functional groups (chloro, methoxy, and amino). The nitrogen atoms and the chlorine at position 5 are electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and makes the ring electron-deficient and thus susceptible to attack by nucleophiles. The amino and methoxy groups, conversely, are electron-donating through resonance. The interplay of these effects determines the precise reactivity at each position.
Recent studies have successfully developed multivariate linear regression models to predict SNAr reaction rates for a wide range of heteroaromatic compounds, including pyrimidines. nih.govresearchgate.net These models demonstrate a strong correlation between experimentally determined reaction rates and a small set of computationally derived molecular descriptors. nih.govresearchgate.netchemrxiv.org
Key molecular descriptors used in these predictive models include:
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater ability of the molecule to accept electrons from an incoming nucleophile, correlating with a faster reaction rate. chemrxiv.org
Electron Affinity (EA): Similar to LUMO energy, this descriptor quantifies the energy change when an electron is added to a molecule and can be used as a robust predictor of electrophilicity. nih.govresearchgate.net
Molecular Electrostatic Potential (ESP): This descriptor maps the charge distribution on the molecule's surface. A more positive ESP at a specific carbon atom indicates a greater electron deficiency and a more favorable site for nucleophilic attack. nih.govresearchgate.net The ESP values at atoms adjacent (ortho) and opposite (para) to the reaction site are also crucial, as these positions stabilize the negative charge that develops in the Meisenheimer intermediate during the SNAr reaction. nih.gov
Hammett (σ) and Taft (σ) Parameters:* These are empirical constants that quantify the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. nih.govwikipedia.org They can be used to build quantitative models that correlate the electronic influence of substituents with reaction rates. nih.govnih.govscience.gov
Application to this compound
For this compound, the most likely site for SNAr is the C4 position, leading to the displacement of the chlorine atom. A QSRR model for this reaction would take the form of an equation similar to that developed by Doyle and coworkers: nih.gov
Predicted ΔG‡ = c₀ + c₁ (LUMO Energy) + c₂ (ESP at C4) + c₃ (ESP at C2 + ESP at C6)
Where ΔG‡ is the free energy of activation (inversely related to the reaction rate), and c₀, c₁, c₂, and c₃ are coefficients determined by fitting the model to experimental data from a training set of related pyrimidines.
Illustrative Research Findings
| Compound Structure (Hypothetical Analogs) | Substituent at C5 | Calculated LUMO Energy (eV) | Calculated ESP at C4 (au) | Predicted Relative Activation Energy (ΔΔG‡calc, kcal/mol) | Predicted Relative Rate |
|---|---|---|---|---|---|
![]() | -H | -1.20 | +0.045 | +2.5 | Slow |
![]() | -Cl | -1.55 | +0.052 | +0.8 | Moderate |
![]() | -CF3 | -2.10 | +0.065 | -1.5 | Fast |
![]() | -NO2 | -2.80 | +0.078 | -4.0 | Very Fast |
Note: The data in this table is illustrative and designed to demonstrate the principles of QSRR. The values are hypothetical and based on general trends observed in computational studies of SNAr reactions on pyrimidines. A strong electron-withdrawing group (EWG) at position 5, such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, significantly lowers the LUMO energy and makes the electrostatic potential at the reaction center (C4) more positive, leading to a lower activation barrier and a faster predicted reaction rate. nih.gov
By applying these computational models, chemists can screen virtual libraries of substituted pyrimidines to identify candidates with desired reactivity profiles. This predictive power accelerates the discovery of optimal reaction conditions and the design of efficient synthetic routes for novel derivatives of this compound, saving significant time and resources.
5 Chloro 6 Methoxypyrimidin 4 Amine As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles
The inherent reactivity of the pyrimidine (B1678525) ring, coupled with the specific substituents of 5-chloro-6-methoxypyrimidin-4-amine, makes it an ideal starting material for the synthesis of more intricate heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic carbon-chlorine bond allows for a variety of cyclization and substitution reactions.
Building Block for Bridged and Fused Ring Systems
The strategic positioning of the chloro and amino groups on the pyrimidine ring of this compound facilitates the construction of fused heterocyclic systems. These reactions often proceed through an initial substitution at the chlorine-bearing carbon, followed by an intramolecular cyclization involving the amino group or one of the ring nitrogens. This approach has been instrumental in the synthesis of various biologically relevant scaffolds.
One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines. While specific examples utilizing this compound are not extensively documented, the general synthetic strategy involves the reaction of a substituted aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. The chloro- and methoxy- substituents on the pyrimidine ring can influence the regioselectivity of the cyclization and provide handles for further functionalization of the resulting fused system. Similarly, this compound is a potential precursor for the synthesis of triazolopyrimidines, a class of compounds with known anti-tubercular activity, through condensation with various reagents. acs.org
The reactivity of the chloro group allows for initial modification, which can then be followed by cyclization to form bridged systems. For instance, reaction with a bifunctional nucleophile could lead to a macrocyclic structure or a bridged bicyclic system, depending on the reaction conditions and the nature of the nucleophile.
Role in Constructing Poly-Substituted Pyrimidine Architectures
The chloro group at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex pyrimidine architectures. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Introduced Group | Potential Catalyst/Ligand |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Aryl or heteroaryl group | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig Amination | Primary or secondary amines | Substituted amino group | Pd₂(dba)₃, XPhos, SPhos |
| Sonogashira Coupling | Terminal alkynes | Alkynyl group | Pd(PPh₃)₂Cl₂, CuI |
| Heck Coupling | Alkenes | Alkenyl group | Pd(OAc)₂, P(o-tol)₃ |
This table presents potential cross-coupling reactions based on the known reactivity of chloropyrimidines.
For instance, Suzuki coupling reactions would allow for the introduction of various aryl or heteroaryl groups at the 5-position, significantly increasing the molecular complexity. mdpi.com This is a powerful strategy for synthesizing libraries of compounds for biological screening. The Buchwald-Hartwig amination offers a direct route to introduce diverse secondary or tertiary amino groups, which are common pharmacophores in many drug molecules. rsc.orgtdl.org The Sonogashira coupling enables the formation of a carbon-carbon triple bond, providing a linear extension to the pyrimidine core and a versatile handle for further transformations such as click chemistry.
These cross-coupling reactions transform this compound from a simple heterocycle into a highly adaptable scaffold for creating diverse and complex poly-substituted pyrimidine derivatives with potential applications in medicinal chemistry and materials science.
Applications in the Design and Synthesis of Organic Materials
The electronic properties and rigid structure of the pyrimidine ring make it an attractive component for the design of functional organic materials. This compound serves as a valuable precursor for such materials due to its potential for incorporation into larger conjugated systems and its ability to act as a ligand for metal complexes.
Incorporation into Functional Polymers and Supramolecular Assemblies
The bifunctional nature of this compound, with its reactive chloro and amino groups, allows for its potential use as a monomer in polymerization reactions. For example, it could undergo polycondensation reactions with other bifunctional monomers to create pyrimidine-containing polymers. These polymers could exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics. nih.gov
In the realm of supramolecular chemistry, the amino and pyrimidine nitrogen atoms of this compound can participate in hydrogen bonding interactions. nih.gov This allows for the formation of well-ordered, self-assembled structures. By modifying the molecule through the reactions described in section 6.1.2, it is possible to introduce other functional groups that can direct the self-assembly process through various non-covalent interactions, such as π-π stacking and halogen bonding, leading to the formation of complex supramolecular architectures like liquid crystals or gels. mdpi.com
Precursors for Optoelectronic Materials (e.g., molecular wires, light-emitting devices)
Pyrimidine derivatives are known to be electron-deficient, which makes them excellent components for electron-transporting materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The electron-withdrawing nature of the pyrimidine ring can be tuned by the substituents. This compound can serve as a starting point for the synthesis of such materials.
By employing cross-coupling reactions, chromophoric units can be attached to the pyrimidine core to create donor-π-acceptor (D-π-A) dyes. These dyes can exhibit intramolecular charge transfer upon photoexcitation, a key property for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes. ekb.eg The combination of the electron-deficient pyrimidine core with various electron-donating groups allows for the fine-tuning of the absorption and emission properties of the resulting molecules. The development of pyrimidine-based thermally activated delayed fluorescence (TADF) emitters has shown promise for highly efficient OLEDs. researchgate.net
Potential Optoelectronic Applications of this compound Derivatives:
| Application | Material Type | Key Feature |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting materials, TADF emitters | Electron-deficient pyrimidine core |
| Dye-Sensitized Solar Cells (DSSCs) | Donor-π-acceptor dyes | Intramolecular charge transfer |
| Molecular Wires | Conjugated oligomers/polymers | Extended π-conjugation |
Ligands for Coordination Chemistry Research
The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in this compound can act as coordination sites for metal ions. researchgate.net This allows the molecule to function as a ligand in the formation of coordination complexes. The resulting metal complexes can exhibit a wide range of interesting properties, including catalytic activity, unique magnetic behavior, and luminescence.
The coordination of aminopyrimidine derivatives to transition metals like copper(II), cobalt(II), and nickel(II) has been reported to form complexes with diverse structural features. nih.gov The specific coordination mode of this compound would depend on the metal ion, the counter-ion, and the reaction conditions. The presence of the chloro and methoxy (B1213986) substituents can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. These complexes could find applications in catalysis, materials science, and bioinorganic chemistry.
Advanced Chemical Synthesis Applications
The utility of this compound as a synthetic intermediate is prominently demonstrated in its application in both agrochemical research and the broader field of fine chemical synthesis. The reactivity of the C4-chloro and C6-amino substituents allows for a variety of chemical transformations, making it a sought-after precursor for more complex molecular architectures.
Intermediate in the Development of Agrochemical Research
In the realm of agrochemical research, the pyrimidine scaffold is a well-established pharmacophore found in numerous herbicides, fungicides, and insecticides. This compound serves as a key starting material for the synthesis of novel agrochemical candidates. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.
This reactivity is fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the chloro group can be displaced by various nucleophiles such as amines, alcohols, and thiols, leading to the generation of diverse 4-substituted-6-methoxypyrimidin-4-amine analogs. These modifications are crucial in the exploratory phase of agrochemical development, where researchers aim to optimize the physicochemical properties of a lead compound.
While specific biological activities are outside the scope of this discussion, it is the ability to systematically modify the pyrimidine core using this compound that underscores its importance. The amino group at the 6-position can also be a site for further derivatization, although it is generally less reactive towards substitution than the chloro group. This differential reactivity allows for sequential and controlled modifications of the pyrimidine ring.
The following table summarizes the key reactive sites of this compound and the types of transformations they can undergo in the context of agrochemical intermediate synthesis.
| Reactive Site | Type of Reaction | Potential Modifications |
| C4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Displacement by amines, anilines, alkoxides, thiolates |
| C6-Amino | N-alkylation, N-acylation | Introduction of alkyl or acyl groups |
| Pyrimidine Ring | Metal-catalyzed cross-coupling reactions | Formation of C-C, C-N, and C-O bonds |
Feedstock for Fine Chemical Synthesis
Beyond its applications in the agrochemical sector, this compound is a valuable feedstock for the synthesis of a variety of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals, including pharmaceuticals, dyes, and performance products.
The versatility of this compound allows it to be a precursor to a range of complex heterocyclic compounds. The chloro and amino groups serve as handles for building molecular complexity through various organic reactions. For example, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for constructing intricate molecular frameworks from simple precursors.
The amino group can be diazotized and subsequently replaced by a variety of other functional groups, further expanding the synthetic possibilities. Moreover, the pyrimidine ring itself can be modified through various reactions, although this is less common than transformations involving the substituents.
The role of this compound in fine chemical synthesis is highlighted by its ability to be converted into a wide array of substituted pyrimidines, which are key components in many functional molecules. The following table provides an overview of the types of fine chemicals that can be synthesized using this versatile intermediate.
| Class of Fine Chemical | Synthetic Transformation |
| Substituted Pyrimidines | Nucleophilic substitution of the chloro group |
| Bi- and Polycyclic Heterocycles | Annulation reactions involving the amino and chloro groups |
| Aryl- and Heteroarylpyrimidines | Palladium-catalyzed cross-coupling reactions |
| Functional Dyes | Derivatization of the amino group to form chromophores |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




